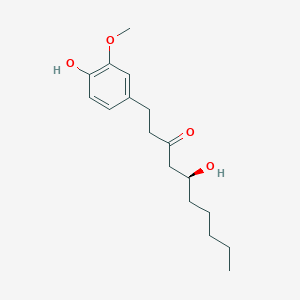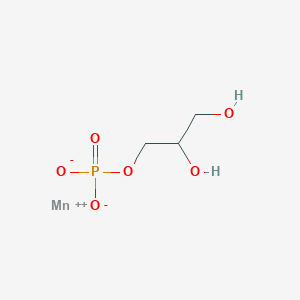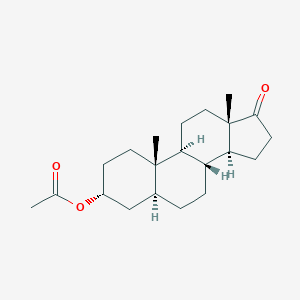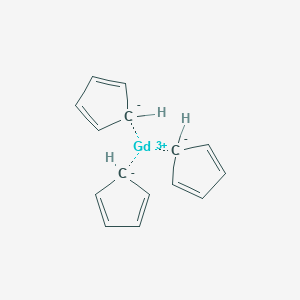
Gingerol
Vue d'ensemble
Description
Le gingérol est un composé phytochimique phénolique présent dans le gingembre frais (Zingiber officinale). Il est responsable du goût piquant du gingembre et se présente généralement sous la forme d'une huile jaune dans le rhizome de gingembre, mais peut également former un solide cristallin à faible point de fusion. Le gingérol est connu pour ses diverses propriétés médicinales, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses .
Applications De Recherche Scientifique
Gingerol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used as a natural flavoring agent and preservative in the food industry.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Le gingérol peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la condensation aldolique de la vanilline avec l'acétone, suivie d'une hydrogénation et d'une oxydation ultérieure. Les conditions de réaction impliquent généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour la condensation aldolique, et d'un catalyseur comme le palladium sur carbone pour l'étape d'hydrogénation.
Méthodes de Production Industrielle : La production industrielle du gingérol implique souvent l'extraction des rhizomes de gingembre. Le processus d'extraction peut être optimisé en utilisant divers solvants et techniques. Par exemple, les méthodes d'extraction à haute pression se sont avérées produire des concentrations plus élevées de gingérol par rapport aux méthodes traditionnelles . Le gingérol extrait est ensuite purifié par des techniques chromatographiques pour obtenir un produit de haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions : Le gingérol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le gingérol peut être oxydé pour former la zingerone, un composé à l'arôme épicé-doux.
Réduction : Le gingérol peut être réduit pour former du dihydrogingérol, qui possède des activités biologiques différentes.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Déshydratation : Des conditions de chauffage ou de séchage modérées suffisent pour induire la déshydratation.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Principaux Produits Formés :
Zingerone : Formée par oxydation.
Shogaols : Formés par déshydratation.
Dihydrogingérol : Formé par réduction.
4. Applications de la Recherche Scientifique
Le gingérol a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme matière première pour la synthèse de divers composés bioactifs.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Industrie : Utilisé comme agent aromatisant naturel et conservateur dans l'industrie alimentaire.
5. Mécanisme d'Action
Le gingérol exerce ses effets par le biais de plusieurs mécanismes :
Anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase.
Antioxydant : Piège les radicaux libres et améliore l'activité des enzymes antioxydantes.
Anticancéreux : Induit l'apoptose et inhibe la prolifération des cellules cancéreuses en modulant diverses voies de signalisation.
Cibles Moléculaires : Les cibles comprennent le facteur nucléaire kappa B (NF-κB), les kinases de protéines activées par les mitogènes (MAPK) et les canaux transitoires de potentiel vanilloïde (TRPV).
Comparaison Avec Des Composés Similaires
Le gingérol fait partie d'une famille de composés apparentés, notamment les shogaols et les paradols. Ces composés partagent des structures similaires mais diffèrent par leur piquant et leurs activités biologiques :
Unicité du Gingérol : Le gingérol est unique en raison de son équilibre entre piquant et propriétés médicinales. Il est moins piquant que les shogaols mais conserve néanmoins une activité biologique significative, ce qui en fait un composé polyvalent pour diverses applications.
Liste de Composés Similaires :
- Shogaols
- Paradols
- Zingerone
- Dihydrogingérol
La grande variété d'applications et les propriétés uniques du gingérol en font un composé d'un intérêt significatif tant en recherche scientifique que dans les applications industrielles.
Propriétés
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
| Record name | [6]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















